7-(Aminomethyl)bicyclo[3.3.1]nonan-3-one
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Overview
Description
7-(Aminomethyl)bicyclo[331]nonan-3-one is an organic compound with the molecular formula C₁₀H₁₇NO It is a bicyclic structure featuring a ketone group at the 3-position and an aminomethyl group at the 7-position
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for 7-(Aminomethyl)bicyclo[3.3.1]nonan-3-one involves the Michael-aldol condensation of ethyl acetoacetate with 2-cyclohexen-1-one, which yields a bicyclic β-keto ester. The ketonic cleavage of this intermediate produces 1-hydroxybicyclo[3.3.1]nonan-3-one. The removal of the bridgehead hydroxyl group via bromination results in the desired ketone .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis typically involves standard organic synthesis techniques, including condensation reactions, bromination, and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
7-(Aminomethyl)bicyclo[3.3.1]nonan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines and halides can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
7-(Aminomethyl)bicyclo[3.3.1]nonan-3-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and drug development.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of 7-(Aminomethyl)bicyclo[3.3.1]nonan-3-one involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The ketone group can participate in nucleophilic addition reactions, altering the activity of enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[3.3.1]nonan-3-one: A structurally similar compound without the aminomethyl group.
7-Methylene-bicyclo[3.3.1]nonan-3-one oxime: A derivative with an oxime group at the 7-position.
9-oxa-3,7-dithiabicyclo[3.3.1]nonane: Contains sulfur atoms in the bicyclic structure.
Uniqueness
7-(Aminomethyl)bicyclo[3.3.1]nonan-3-one is unique due to the presence of both the aminomethyl and ketone groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research applications.
Properties
IUPAC Name |
7-(aminomethyl)bicyclo[3.3.1]nonan-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO/c11-6-9-2-7-1-8(3-9)5-10(12)4-7/h7-9H,1-6,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMIXYJMYTKDMQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(CC1CC(=O)C2)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60336458 |
Source
|
Record name | 7-(Aminomethyl)bicyclo[3.3.1]nonan-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60336458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.25 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56701-31-6 |
Source
|
Record name | 7-(Aminomethyl)bicyclo[3.3.1]nonan-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60336458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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